![molecular formula C9H8N2O B2549654 4-Methylpyrazolo[1,5-a]pyridine-3-carbaldehyde CAS No. 82819-04-3](/img/structure/B2549654.png)

4-Methylpyrazolo[1,5-a]pyridine-3-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

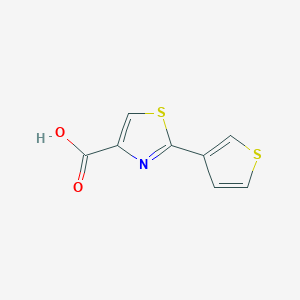

The compound 4-Methylpyrazolo[1,5-a]pyridine-3-carbaldehyde is a derivative of the pyrazolo[1,5-a]pyridine family, which is a class of heterocyclic aromatic organic compounds. These compounds are of interest due to their potential biological activities and their use as building blocks in organic synthesis.

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyridine derivatives can be achieved through various methods. For instance, the Sonogashira-type reactions with 5-chloro-1-phenyl-1H-pyrazole-4-carbaldehydes have been used to produce 5-alkynyl-1H-pyrazole-4-carbaldehydes, which can be further transformed into 1-phenylpyrazolo[4,3-c]pyridines through microwave-assisted reactions with tert-butylamine . Additionally, Friedländer condensation of 5-aminopyrazole-4-carbaldehydes with α-methylene ketones has been employed to synthesize pyrazolo[3,4-b]pyridines . N-BOC-4-aminopyrazole-5-carbaldehydes have also been used in the synthesis of pyrazolo[4,3-b]pyridines by reacting with ketones containing methylene groups .

Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyridine derivatives can be complex, with various substituents influencing the properties of the compound. For example, the introduction of different ester groups at the carboxylic acid position can significantly affect the binding affinity of the compounds to adenosine receptors . The presence of substituents such as chlorine, bromine, methoxy, and nitro groups can also influence the crystallization and hydrogen-bonded assembly of these molecules .

Chemical Reactions Analysis

Pyrazolo[1,5-a]pyridine derivatives can undergo a range of chemical reactions. For instance, they can be used as precursors for the synthesis of novel pyrazolo[4,5,1-ij][1,6]naphthyridines and pyrido[4',3':3,4]pyrazolo[1,5-a]pyrimidines through reactions with aldehydes, aryldiazonium chlorides, chalcones, and enaminones . Methylation reactions have also been reported to produce 1-methyl-3-phenylpyrazolo[4,3-b]pyridines, which can be optimized to yield potent corticotropin-releasing factor type-1 antagonists .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolo[1,5-a]pyridine derivatives are influenced by their molecular structure. The introduction of various substituents can alter properties such as solubility, crystallinity, and biological activity. For example, the presence of polar groups like methoxy or hydroxy has been found to enhance the activity of CRF(1) antagonists . The hydrogen-bonded assembly of these compounds can lead to different crystal structures, which is important for understanding their solid-state properties .

Scientific Research Applications

Synthesis of New Derivatives

4-Methylpyrazolo[1,5-a]pyridine-3-carbaldehyde and its derivatives have been explored in various synthesis processes. For instance, the synthesis of new 4-arylhydrazone derivatives, achieved using a bioisosterism strategy, demonstrated analgesic properties (Gaston et al., 1996). Similarly, the compound was used as a precursor in Sonogashira-type reactions to create pyrazolo[4,3-c]pyridines, showcasing its utility in constructing complex molecular structures (Vilkauskaitė et al., 2011).

Antimicrobial Activity

Research has also focused on the antimicrobial properties of pyrazolopyridine derivatives. In a study, certain pyrazolopyridines exhibited moderate to good antibacterial activity against various bacterial strains, emphasizing their potential in antimicrobial applications (Panda et al., 2011).

Structural Analysis and Molecular Assembly

Detailed structural analysis of pyrazolopyridine derivatives, including 4-Methylpyrazolo[1,5-a]pyridine-3-carbaldehyde, has been conducted to understand their molecular assembly. Studies have demonstrated various types of hydrogen-bonded structures, ranging from simple chains to complex sheets, highlighting the compound's diverse structural capabilities (Quiroga et al., 2012).

Reactions and Synthesis Techniques

Further research has explored various reactions and synthesis techniques involving pyrazolopyridine derivatives. For example, Friedländer synthesis techniques have been applied to create diverse pyrazolopyridine derivatives, contributing to the field of heterocyclic chemistry and expanding the scope of potential applications (Jachak et al., 2005).

Biomedical Research

In biomedical research, some derivatives of 4-Methylpyrazolo[1,5-a]pyridine-3-carbaldehyde have been investigated for their potential as inhibitors of A1 adenosine receptors. Such studies highlight the compound's relevance in the development of new therapeutic agents (Manetti et al., 2005).

properties

IUPAC Name |

4-methylpyrazolo[1,5-a]pyridine-3-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c1-7-3-2-4-11-9(7)8(6-12)5-10-11/h2-6H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFVVSFBIAKPPEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CN2C1=C(C=N2)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methylpyrazolo[1,5-a]pyridine-3-carbaldehyde | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-imidazo[1,2-a]pyridin-2-ylethyl)thiophene-2-sulfonamide](/img/structure/B2549575.png)

![N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide](/img/structure/B2549578.png)

![4-(2-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2549580.png)

![1-ethyl-3-propylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2549582.png)

![[3-(3-Fluoropropyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2549583.png)

![(Z)-4-(N-ethyl-N-phenylsulfamoyl)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2549584.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)acrylamide](/img/structure/B2549587.png)

![4-(2,5-dimethylthiophen-3-yl)-N-[4-fluoro-3-(prop-2-enamido)phenyl]-4-oxobutanamide](/img/structure/B2549590.png)

![N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}cyclohexanecarboxamide](/img/structure/B2549592.png)